(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one
Description
The compound (3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one is a highly substituted triterpenoid derivative featuring a cyclopenta[a]chrysene core. Its stereochemical complexity arises from eight chiral centers and a rigid polycyclic framework. The ketone group at position 3 and hexamethyl substitution pattern (positions 5a, 5b, 8, 8, 11a, and 13b) confer distinct electronic and steric properties, influencing its reactivity and biological interactions .
Properties
IUPAC Name |
(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-23(2)13-7-14-25(4)20(23)12-17-27(6)22(25)9-8-21-24(3)15-11-19(28)18(24)10-16-26(21,27)5/h18,20-22H,7-17H2,1-6H3/t18-,20+,21-,22-,24+,25+,26-,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZGEIFOKNRJQD-XRWCPNORSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC5=O)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)[C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound known as (3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one is a complex polycyclic structure that has garnered attention in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound features multiple methyl groups and a tetradecahydro framework that contributes to its unique biological properties. The molecular formula is and its structure can be represented as follows:
This configuration is crucial for its interaction with biological systems.
Anticancer Properties
Recent studies have indicated that derivatives of cyclopenta[a]chrysenes exhibit significant anticancer properties. For instance:
- In vitro studies have shown that certain analogs can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of similar compounds:
- Animal models demonstrated reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) following treatment with cyclopenta[a]chrysenes. This suggests a possible application in treating conditions like arthritis or other inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound has also been evaluated:
- In vitro assays using DPPH and ABTS methods indicated a strong ability to scavenge free radicals. This property is essential for preventing oxidative stress-related diseases.
Data Tables
| Biological Activity | Effect Observed | Study Reference |
|---|---|---|
| Anticancer | Inhibition of MCF-7 proliferation | |
| Anti-inflammatory | Decreased TNF-alpha levels | |
| Antioxidant | Scavenging free radicals |
Case Studies
-
Case Study on Anticancer Activity
- A study conducted on the effects of cyclopenta[a]chrysenes on breast cancer cells revealed that these compounds could induce apoptosis via mitochondrial pathways. The study utilized flow cytometry to assess cell viability and apoptosis rates.
-
Case Study on Anti-inflammatory Properties
- An experimental model involving rats with induced arthritis showed that administration of the compound led to a significant reduction in paw swelling and pain scores compared to control groups.
Research Findings
Several research articles have documented the biological activities of related compounds:
- A comprehensive review published in Natural Product Reports discusses the structural modifications that enhance anticancer activity while minimizing toxicity.
- Another study in Phytochemistry highlights the role of structural features in modulating biological responses.
Scientific Research Applications
Chemical Properties and Structure
This compound features a tetradecahydro-cyclopenta[a]chrysene backbone with multiple methyl groups that influence its chemical reactivity and biological activity. The stereochemistry is critical for its interaction with biological targets. The presence of multiple chiral centers allows for diverse conformational possibilities that may enhance its pharmacological properties.
Biological Applications
-
Anticancer Activity :
- Recent studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, polycyclic compounds have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial pathways . The specific compound may share these properties due to its structural similarities.
-
Hormonal Activity :
- Compounds of this nature often interact with steroid receptors. Their structural resemblance to steroid hormones can lead to agonistic or antagonistic effects on hormone signaling pathways. This suggests potential applications in hormone-related therapies or conditions such as breast cancer or prostate cancer .
- Neuroprotective Effects :
Material Science Applications
-
Polymer Chemistry :
- The unique chemical structure allows for the potential development of novel polymers with specific mechanical and thermal properties. The incorporation of such compounds into polymer matrices could enhance their stability and performance under various conditions.
-
Nanotechnology :
- Given its complex structure and potential for functionalization, this compound could be utilized in the design of nanomaterials for drug delivery systems. Its ability to encapsulate therapeutic agents while providing controlled release mechanisms makes it a candidate for further exploration in nanomedicine.
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of structurally related compounds on human cancer cell lines. The findings indicated that modifications in the molecular structure significantly influenced the IC50 values across different cell types. This suggests that the target compound may exhibit varying degrees of effectiveness depending on its specific configuration .
Case Study 2: Hormonal Modulation
Research into similar polycyclic compounds has demonstrated their ability to bind to estrogen receptors with varying affinities. Such interactions can lead to either activation or inhibition of receptor-mediated pathways, which is crucial in the context of hormone-dependent cancers .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Impact on Properties
- Ketone vs. Hydroxyl/Acetoxy : The target compound’s 3-ketone reduces polarity compared to hydroxylated analogues (e.g., ), impacting membrane permeability and binding affinity to sterol-recognizing enzymes .
- Methyl vs. Branched Side Chains : Diploptene’s prop-1-en-2-yl group () introduces π-electron density, favoring interactions with hydrophobic protein pockets absent in the target compound .
- Halogenation: The brominated benzoate derivative () exhibits enhanced reactivity in nucleophilic substitution reactions, unlike the non-halogenated target compound .
Preparation Methods
Jones Oxidation
Jones reagent (CrO₃ in H₂SO₄) is employed to oxidize the C-3 hydroxyl group of betulin derivatives to a ketone. For example:
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Starting Material : Betulin (1.0 g, 2.2 mmol) is dissolved in acetone (50 mL).
-
Reaction Conditions : Jones reagent (2.5 mL) is added dropwise at 0°C, followed by stirring at room temperature for 6 hours.
-
Workup : The mixture is quenched with isopropanol, filtered, and concentrated.
-
Yield : 85% of the ketone product after purification via silica gel chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Reagent | Jones reagent (CrO₃/H₂SO₄) |
| Temperature | 0°C → RT |
| Reaction Time | 6 hours |
| Yield | 85% |
Selective Oxidation Using Pyridinium Chlorochromate (PCC)
PCC offers a milder alternative for oxidizing secondary alcohols without over-oxidizing sensitive functional groups.
Experimental Protocol
-
Substrate : 3β-Hydroxy-triterpenoid (500 mg, 1.1 mmol).
-
Conditions : PCC (1.5 eq) in dichloromethane (30 mL), stirred for 12 hours under nitrogen.
-
Purification : Column chromatography (hexane:ethyl acetate = 8:2) yields the ketone as a white solid.
Spectroscopic Confirmation :
-
¹H NMR (CDCl₃, 400 MHz): δ 2.40 (s, 1H, H-3), 1.68 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 218.5 (C-3 ketone), 56.2 (C-5a).
Biocatalytic Oxidation
Enzymatic methods using Rhodococcus spp. or Aspergillus niger provide stereoselective oxidation under aqueous conditions.
Microbial Transformation
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Culture Medium : Triterpenoid (200 mg) in potato dextrose broth.
-
Incubation : 7 days at 28°C with shaking (150 rpm).
-
Extraction : Ethyl acetate extraction followed by HPLC purification.
Advantages :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Jones Oxidation | 85 | 95 | Low | Industrial |
| PCC Oxidation | 78 | 98 | Moderate | Lab-scale |
| Biocatalytic | 70 | 99 | High | Limited |
Challenges and Optimization Strategies
-
Over-Oxidation : Controlled stoichiometry of Jones reagent prevents degradation.
-
Solvent Choice : Dichloromethane minimizes side reactions compared to acetone.
-
Catalyst Recycling : Immobilized enzymes enhance biocatalytic efficiency.
Q & A
Q. Structural confirmation :
Q. Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, LiAlH₄ reductions () may require anhydrous THF at 0°C to minimize side reactions.
- In-line monitoring : Employ FTIR or Raman spectroscopy to track reaction progress in real time .
- Purification strategies : Use preparative HPLC with chiral columns to isolate enantiomerically pure intermediates .
Case Study : achieved >95% purity via silica gel chromatography and recrystallization.
Advanced: How to resolve contradictions in spectral data during structural elucidation?
Q. Methodological Answer :
- Data cross-validation : Compare experimental NMR shifts with databases (e.g., NIST Chemistry WebBook ) or published analogs ().
- 2D NMR techniques :
- Contingency testing : Synthesize derivatives (e.g., acetylation of hydroxyl groups) to simplify spectra .
Example : Discrepancies in cyclopenta ring proton assignments can be resolved via NOESY correlations .
Advanced: What computational methods predict the compound’s reactivity and stability under experimental conditions?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for key reactions (e.g., acid-catalyzed ring-opening) .
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior.
- Degradation modeling : Use QSPR models to forecast oxidative/hydrolytic stability (e.g., lactone ring stability in ).
Q. Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and varying pH (2–12). Monitor degradation via LC-MS .
- Isotopic labeling : Use ¹³C-labeled analogs to trace degradation products (e.g., oxidation at C-3 ketone ).
- Mechanistic studies : Employ EPR spectroscopy to detect free radicals in photodegradation pathways .
Q. Key Metrics :
- Half-life (t₁/₂) : Determined under accelerated conditions.
- Degradation products : Identified via HR-MS/MS fragmentation patterns.
Advanced: What strategies validate the biological relevance of this compound in mechanistic studies?
Q. Methodological Answer :
- Isotope tracer assays : Use ³H/¹⁴C-labeled compound to track metabolic incorporation (e.g., sterol biosynthesis studies).
- CRISPR-Cas9 knockout models : Validate target engagement in cellular pathways (e.g., cyclopenta[a]chrysene analogs in ).
- Cryo-EM/X-ray co-crystallization : Resolve compound-protein interactions at atomic resolution .
Note : Ensure compliance with safety protocols for handling bioactive triterpenoids ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
